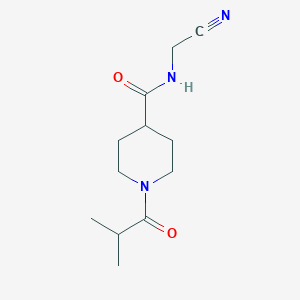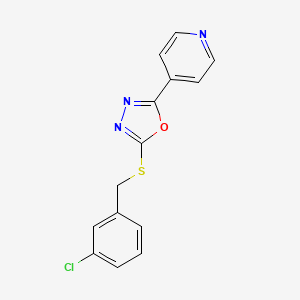
N-(Cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide, also known as CMMP, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide is not fully understood. However, studies have shown that this compound exerts its anti-inflammatory and analgesic effects through the inhibition of the NF-κB signaling pathway (Zhang et al., 2018). This pathway is involved in the regulation of inflammation and pain, and the inhibition of this pathway by this compound results in a reduction in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain (Zhang et al., 2018). In addition, this compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(Cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. In addition, this compound has low toxicity and good pharmacokinetic properties, making it a safe and effective compound for use in animal studies.
However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research.
Future Directions
There are several future directions for the study of N-(Cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide. One area of interest is the further investigation of its potential as a drug candidate for the treatment of inflammatory diseases and pain. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of materials science. Finally, the synthesis of new derivatives of this compound may lead to the discovery of novel compounds with even greater potential for scientific research.
Conclusion
In conclusion, this compound is a novel compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 1-(2-methylpropanoyl)piperidine-4-carboxylic acid with cyanomethyl chloride in the presence of a base. This compound has been studied extensively for its potential applications in medicinal chemistry and materials science. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising drug candidate for the treatment of inflammatory diseases and pain. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis method of N-(Cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide involves the reaction of 1-(2-methylpropanoyl)piperidine-4-carboxylic acid with cyanomethyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure this compound. This method has been reported in a study by Zhang et al. (2018) and has been used in subsequent research studies.
Scientific Research Applications
N-(Cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising drug candidate for the treatment of inflammatory diseases and pain (Zhang et al., 2018).
In addition to medicinal chemistry, this compound has also been studied for its potential applications in the field of materials science. Studies have shown that this compound can be used as a building block for the synthesis of complex organic molecules and materials (Wang et al., 2019).
properties
IUPAC Name |
N-(cyanomethyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9(2)12(17)15-7-3-10(4-8-15)11(16)14-6-5-13/h9-10H,3-4,6-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSKXMANFRISBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B2956607.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2956612.png)
![1-methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one](/img/structure/B2956614.png)
![6-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2956617.png)
![N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956619.png)
![7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2956620.png)


![3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2956623.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2956627.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956629.png)